N,1-dibenzyl-N-butyl-4-piperidinamine
Overview
Description
N,1-dibenzyl-N-butyl-4-piperidinamine, also known as DBU-Pip, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and is synthesized through a specific method. The purpose of
Mechanism of Action
The mechanism of action of N,1-dibenzyl-N-butyl-4-piperidinamine involves the modulation of neurotransmitter levels in the brain. The compound binds to specific receptors, such as the dopamine receptor, and increases the release of neurotransmitters, such as dopamine and serotonin. This leads to an increase in neuronal activity, which can have a therapeutic effect on various diseases.
Biochemical and Physiological Effects
N,1-dibenzyl-N-butyl-4-piperidinamine has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which can have a positive effect on mood and behavior. The compound has also been found to have antioxidant properties, which can protect cells from oxidative stress and damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,1-dibenzyl-N-butyl-4-piperidinamine for lab experiments is its high yield synthesis method. This makes it a viable option for large-scale production and testing. Additionally, the compound has been extensively studied, providing researchers with a significant amount of data on its properties and potential therapeutic applications. However, one limitation of N,1-dibenzyl-N-butyl-4-piperidinamine is its potential toxicity, which can limit its use in certain experiments.
Future Directions
For the study of N,1-dibenzyl-N-butyl-4-piperidinamine include the development of more potent and selective compounds and the exploration of its use in combination with other drugs.
Scientific Research Applications
N,1-dibenzyl-N-butyl-4-piperidinamine has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders.
properties
IUPAC Name |
N,1-dibenzyl-N-butylpiperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2/c1-2-3-16-25(20-22-12-8-5-9-13-22)23-14-17-24(18-15-23)19-21-10-6-4-7-11-21/h4-13,23H,2-3,14-20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWMXBWTEFLTJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198059 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N,1-dibenzyl-N-butyl-4-piperidinamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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